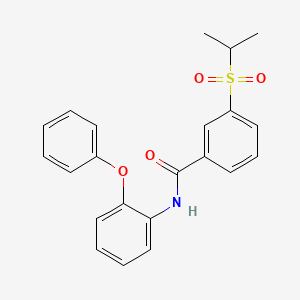
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H21NO4S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.11912932 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known to influence its biological activity. The compound can be represented as follows:
This structure includes a phenoxyphenyl moiety and a sulfonyl group, which may enhance its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibition of dihydrofolate reductase (DHFR), affecting folate metabolism in cancer cells .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects .
Anticancer Properties
Several studies have reported the anticancer potential of benzamide derivatives. For example, benzamide riboside has been shown to inhibit cell growth in various cancer types by targeting DHFR and affecting cellular NADPH levels . This suggests that this compound may possess similar anticancer properties.
Antimicrobial Effects
Research indicates that benzamide derivatives can exhibit significant antimicrobial activity. A study evaluating pyrrolyl benzamide derivatives found them effective against Mycobacterium tuberculosis and other pathogens, with minimum inhibitory concentration (MIC) values indicating potency . this compound's structural similarities could imply comparable activity.
Case Study 1: Inhibition of Cancer Cell Growth
In a preclinical study, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involved downregulation of key proteins involved in cell cycle regulation, leading to apoptosis in resistant cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A comparative study on various benzamide derivatives revealed that compounds with sulfonyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenoxy group was noted to improve binding affinity to bacterial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against certain pathogens |
| Variation in the sulfonyl group | Altered interaction with biological targets |
| Changes in the phenoxy substituent | Potentially enhanced enzyme inhibition |
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-12-8-9-17(15-19)22(24)23-20-13-6-7-14-21(20)27-18-10-4-3-5-11-18/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHPGNYPNJEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













